molecular formula C17H13ClN2 B5118308 4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline

4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline

Cat. No.: B5118308
M. Wt: 280.7 g/mol
InChI Key: OFPIJKLMMOTYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrazine ring, with a chlorophenyl group attached. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline typically involves the condensation of appropriate aniline derivatives with β-ketoesters under suitable reaction conditions. One common method is the Conrad-Limpach synthesis, which employs aniline derivatives and β-ketoesters to form the desired quinoxaline derivatives . The reaction conditions often include the use of acid catalysts and heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of quinoxaline derivatives, including this compound, may involve green chemistry approaches to enhance sustainability and reduce environmental impact. Transition-metal-free catalysis and the use of heterogeneous catalysts are some of the methods employed to achieve efficient and eco-friendly synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines and quinoxaline N-oxides, which exhibit diverse biological activities .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-(4-Chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2/c18-13-9-7-12(8-10-13)17-16-6-3-11-20(16)15-5-2-1-4-14(15)19-17/h1-11,17,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPIJKLMMOTYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C3=CC=CN32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 2
4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 3
4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 4
4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 5
4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 6
4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline

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